molecular formula C18H29NO6 B8497204 2-(1-Boc-Piperidin-4-ylmethylene)malonic acid diethyl ester

2-(1-Boc-Piperidin-4-ylmethylene)malonic acid diethyl ester

Cat. No.: B8497204
M. Wt: 355.4 g/mol
InChI Key: UBNOSROCRSWSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Boc-Piperidin-4-ylmethylene)malonic acid diethyl ester is a useful research compound. Its molecular formula is C18H29NO6 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H29NO6

Molecular Weight

355.4 g/mol

IUPAC Name

diethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate

InChI

InChI=1S/C18H29NO6/c1-6-23-15(20)14(16(21)24-7-2)12-13-8-10-19(11-9-13)17(22)25-18(3,4)5/h12-13H,6-11H2,1-5H3

InChI Key

UBNOSROCRSWSQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diethyl malonate (710 μL, 4.7 mmol) and 4-formyl-piperidine-1-carboxylic acid tert-butyl ester (1.0 g,4.7 mmol) in methylene chloride (5 mL) was added piperidine (46 μL, 0.47 mmol) and acetic acid (27 μL, 0.47 mmol). The reaction mixture was stirred for 72 h at room temperature and then for 16 h at 45° C. EtOAc was added and the mixture was washed with water and brine, dried and concentrated under reduced pressure. The crude was purified by flash chromatography (heptane/EtOAc, 3:1→1:3) to give 2-(1-tert-butoxycarbonyl-piperidin4-ylmethylene)-malonic acid diethyl ester (0.69 g 40%).
Quantity
710 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
46 μL
Type
reactant
Reaction Step One
Quantity
27 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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